molecular formula C33H21N9 B13787961 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine

2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine

Cat. No.: B13787961
M. Wt: 543.6 g/mol
InChI Key: VTJFHMXDKGXZFC-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with three pyrimidin-5-yl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(pyrimidin-5-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide). The reaction mixture is heated to reflux to facilitate the coupling reaction, resulting in the formation of the desired triazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction could produce partially or fully reduced triazine derivatives.

Scientific Research Applications

2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as DNA and enzymes, leading to its observed biological activities. The compound may inhibit enzyme activity or interfere with DNA replication, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(3-(pyridin-2-yl)phenyl)-1,3,5-triazine
  • 2,4,6-Tris(3-(pyrimidin-4-yl)phenyl)-1,3,5-triazine
  • 2,4,6-Tris(3-(pyrimidin-2-yl)phenyl)-1,3,5-triazine

Uniqueness

2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is unique due to the specific positioning of the pyrimidin-5-yl groups, which may influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to its similar compounds.

Properties

Molecular Formula

C33H21N9

Molecular Weight

543.6 g/mol

IUPAC Name

2,4,6-tris(3-pyrimidin-5-ylphenyl)-1,3,5-triazine

InChI

InChI=1S/C33H21N9/c1-4-22(28-13-34-19-35-14-28)10-25(7-1)31-40-32(26-8-2-5-23(11-26)29-15-36-20-37-16-29)42-33(41-31)27-9-3-6-24(12-27)30-17-38-21-39-18-30/h1-21H

InChI Key

VTJFHMXDKGXZFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CN=C4)C5=CC=CC(=C5)C6=CN=CN=C6)C7=CN=CN=C7

Origin of Product

United States

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